molecular formula C11H9NO2S B8584008 3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid CAS No. 61164-48-5

3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid

Cat. No. B8584008
CAS RN: 61164-48-5
M. Wt: 219.26 g/mol
InChI Key: WQCWYVLSYDGDBF-UHFFFAOYSA-N
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Patent
US04092328

Procedure details

-- A solution of 76.7 g (0.35 mole) of 3-(indol-3 ylthio) acrylic acid in 4 liters of 10% polyphosphoric acid in acetic acid is stirred at room temperature for 65 hours. The supernatent is decanted from the sticky precipitate, which is partitioned between chloroform and 5% NaOH solution. The organic phase is washed with water, dried, evaporated and the residue recrystallized from 3 liters of 95% ethanol to give 37.8 g of product, mp 242°-243° C.
Quantity
76.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([S:10][CH:11]=[CH:12][C:13]([OH:15])=O)=[CH:2]1>C(O)(=O)C>[S:10]1[C:3]2[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[NH:1][C:2]=2[C:13](=[O:15])[CH:12]=[CH:11]1

Inputs

Step One
Name
Quantity
76.7 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)SC=CC(=O)O
Name
polyphosphoric acid
Quantity
4 L
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatent is decanted from the sticky precipitate, which
CUSTOM
Type
CUSTOM
Details
is partitioned between chloroform and 5% NaOH solution
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from 3 liters of 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
S1C=CC(C=2NC=3C=CC=CC3C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.